4-({4-(4-Ethylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid
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Overview
Description
3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound featuring a thiophene ring substituted with an ethylphenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the ethylphenyl group through electrophilic aromatic substitution. The propanoic acid moiety is then attached via esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
3-{[4-(4-ETHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with an ethylphenyl group and a propanoic acid moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H23NO5S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[[4-(4-ethylphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO5S/c1-4-13-5-7-14(8-6-13)15-11-27-19(18(15)20(25)26-12(2)3)21-16(22)9-10-17(23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
FUERLPCFZOZGFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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